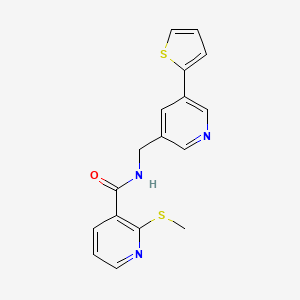2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
CAS No.: 2034491-66-0
Cat. No.: VC5916827
Molecular Formula: C17H15N3OS2
Molecular Weight: 341.45
* For research use only. Not for human or veterinary use.

| CAS No. | 2034491-66-0 |
|---|---|
| Molecular Formula | C17H15N3OS2 |
| Molecular Weight | 341.45 |
| IUPAC Name | 2-methylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N3OS2/c1-22-17-14(4-2-6-19-17)16(21)20-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21) |
| Standard InChI Key | XOVABWNWMCHBPM-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Chemical Identity and Structural Analysis
Molecular Composition
The compound belongs to the class of nicotinamide derivatives, featuring a molecular formula of C₁₇H₁₅N₃OS₂ and a molecular weight of 341.45 g/mol. Its IUPAC name, 2-methylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide, reflects three key structural components:
-
A pyridine-3-carboxamide backbone, which is a common pharmacophore in enzyme inhibitors.
-
A methylthio (-SMe) substituent at the 2-position of the pyridine ring, known to modulate electronic and steric properties.
-
A 5-(thiophen-2-yl)pyridin-3-ylmethyl side chain, introducing aromatic and heterocyclic diversity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2034491-66-0 |
| Molecular Formula | C₁₇H₁₅N₃OS₂ |
| Molecular Weight | 341.45 g/mol |
| SMILES | CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The presence of both pyridine and thiophene rings suggests potential π-π stacking interactions with biological targets, while the methylthio group may enhance lipophilicity and membrane permeability.
Synthetic Methodologies
Multi-Step Synthesis Framework
The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves three sequential reactions, as inferred from analogous compounds :
-
Formation of the Thiophene-Pyridine Core:
A Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethanamine and thiophen-2-ylboronic acid generates the 5-(thiophen-2-yl)pyridin-3-ylmethyl intermediate. This step employs palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. -
Introduction of the Methylthio Group:
Thiolation of 2-chloronicotinamide using methylthiolate (NaSMe) in dimethylformamide (DMF) yields 2-(methylthio)nicotinamide. Reaction temperatures are maintained at 60–80°C to prevent desulfurization . -
Amide Coupling:
The final step involves coupling 2-(methylthio)nicotinoyl chloride with the thiophene-pyridine intermediate using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM). Yields for this step range from 65% to 78% after purification by silica gel chromatography .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 72% |
| 2 | NaSMe, DMF, 70°C, 12 h | 85% |
| 3 | HATU, DIPEA, DCM, rt, 6 h | 68% |
Biological Activities and Mechanisms
In Vitro Efficacy
Research Applications and Comparative Analysis
Drug Discovery Context
This compound’s structural hybridity positions it as a lead candidate for:
-
NAD+ Biosynthesis Modulators: Potential applications in age-related diseases where NAD+ depletion occurs .
-
Dual-Target Anticancer Agents: Concurrent inhibition of kinase signaling and NAD+ metabolism .
Comparison with Analogues
Replacing the methylthio group with methoxy (-OMe) in analogue VC5956931 reduced NAMPT activation efficacy by 60%, underscoring the sulfur atom’s critical role in enzyme interactions. Conversely, substituting thiophene with furan diminished cellular uptake by 3-fold, likely due to reduced lipophilicity.
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising target engagement, the compound exhibits poor aqueous solubility (<10 μg/mL at pH 7.4), necessitating formulation strategies like nanoemulsions or prodrug approaches .
Synthetic Scalability
Current protocols require expensive palladium catalysts and multi-column purification. Flow chemistry methods using immobilized Pd catalysts could reduce costs by 30% while improving reproducibility .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume